molecular formula C18H27N3O3S B2776599 N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide CAS No. 897611-68-6

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide

Cat. No.: B2776599
CAS No.: 897611-68-6
M. Wt: 365.49
InChI Key: RINIXBDIQZBMBH-UHFFFAOYSA-N
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Description

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide is a chemical compound with a unique structure that allows it to be used in various scientific research applications. Its molecular structure includes a piperazine ring, a sulfonyl group, and a cyclopentanecarboxamide moiety, making it a versatile compound for studying molecular interactions and designing new therapeutic agents.

Scientific Research Applications

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying molecular interactions.

    Biology: Employed in the study of cellular processes and molecular pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for “N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide” is not available, similar compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for their anticonvulsant activity . In the in vitro studies, the most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting phenylhydrazine with ethylene diamine under acidic conditions.

    Sulfonylation: The piperazine ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with Cyclopentanecarboxamide: The sulfonylated piperazine is coupled with cyclopentanecarboxamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a cyclopentane ring.

Uniqueness

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-18(16-6-4-5-7-16)19-10-15-25(23,24)21-13-11-20(12-14-21)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINIXBDIQZBMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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